molecular formula C10H14O5S2 B2774501 4-(Methylsulfonyl)phenethyl methanesulfonate CAS No. 1350475-37-4

4-(Methylsulfonyl)phenethyl methanesulfonate

Cat. No.: B2774501
CAS No.: 1350475-37-4
M. Wt: 278.34
InChI Key: GKTCLNUKGQMSCS-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)phenethyl methanesulfonate is an organic compound with the molecular formula C10H14O5S2. It is a sulfonate ester, which is a class of compounds known for their diverse applications in organic synthesis and industrial processes.

Scientific Research Applications

4-(Methylsulfonyl)phenethyl methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of sulfonate esters and other functionalized compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonate esters.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methanesulfonates, including 4-(Methylsulfonyl)phenethyl methanesulfonate, involves the fission of their alkyl-oxygen bonds within the intracellular milieu . This allows the alkyl group of these esters to react with various intracellular components .

Future Directions

The future directions of 4-(Methylsulfonyl)phenethyl methanesulfonate could involve its use in the synthesis of new compounds with potential biological activity. For instance, benzimidazole derivatives wherein the 4-(methylsulfonyl) phenyl pharmacophore is attached via its C-2 position have been synthesized and evaluated as COX-1/COX-2 inhibitors . This suggests potential applications in the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)phenethyl methanesulfonate typically involves the reaction of 4-(Methylsulfonyl)phenethyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

4-(Methylsulfonyl)phenethyl alcohol+Methanesulfonyl chloride4-(Methylsulfonyl)phenethyl methanesulfonate+HCl\text{4-(Methylsulfonyl)phenethyl alcohol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-(Methylsulfonyl)phenethyl alcohol+Methanesulfonyl chloride→4-(Methylsulfonyl)phenethyl methanesulfonate+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)phenethyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Reduction: The compound can be reduced to form 4-(Methylsulfonyl)phenethyl alcohol.

    Oxidation: Oxidation reactions can convert the methylsulfonyl group to other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, nitriles, and thiols.

    Reduction: The major product is 4-(Methylsulfonyl)phenethyl alcohol.

    Oxidation: Products vary depending on the oxidizing agent used but can include sulfonic acids and other oxidized derivatives.

Comparison with Similar Compounds

Similar Compounds

    Methyl phenyl sulfone: Similar in structure but lacks the methanesulfonate group.

    Ethyl methanesulfonate: Similar sulfonate ester but with an ethyl group instead of the phenethyl group.

    Methyl methanesulfonate: Another sulfonate ester with a methyl group.

Uniqueness

4-(Methylsulfonyl)phenethyl methanesulfonate is unique due to the presence of both the methylsulfonyl and methanesulfonate groups, which confer distinct reactivity and applications compared to other sulfonate esters. Its structure allows for specific interactions in chemical and biological systems, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)ethyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5S2/c1-16(11,12)10-5-3-9(4-6-10)7-8-15-17(2,13)14/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTCLNUKGQMSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCOS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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